Magnesium oxide 325 mesh powder

pharmaceutical manufacturing fine chemical synthesis quality-controlled dispersion

Magnesium oxide 325 mesh powder (CAS 1309-48-4, MgO, molecular weight 40.31 g/mol) is a finely milled inorganic oxide powder in which particles pass through a sieve with openings of 44 micrometers. This product is commercially supplied at purity levels ranging from ≥88.0% (reagent grade) to ≥99.99% (ultra-high-purity grade), with loss on ignition typically ≤10% at 1000°C and a true density of 3.58 g/cm³.

Molecular Formula H2MgO
Molecular Weight 42.321 g/mol
Cat. No. B8569408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium oxide 325 mesh powder
Molecular FormulaH2MgO
Molecular Weight42.321 g/mol
Structural Identifiers
SMILESO.[Mg]
InChIInChI=1S/Mg.H2O/h;1H2
InChIKeyZATZOOLBPDMARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Oxide 325 Mesh Powder: Technical Baseline and Procurement Identity


Magnesium oxide 325 mesh powder (CAS 1309-48-4, MgO, molecular weight 40.31 g/mol) is a finely milled inorganic oxide powder in which particles pass through a sieve with openings of 44 micrometers . This product is commercially supplied at purity levels ranging from ≥88.0% (reagent grade) to ≥99.99% (ultra-high-purity grade), with loss on ignition typically ≤10% at 1000°C and a true density of 3.58 g/cm³ [1][2]. It functions as a mild basic reagent, refractory raw material, thermal conductivity filler, vulcanization co-activator, and acid neutralization agent across ceramics, polymer compounding, rubber processing, hydrometallurgy, and pharmaceutical manufacturing .

Why Generic Magnesium Oxide Cannot Substitute for the 325 Mesh Specification


Magnesium oxide is not a single interchangeable commodity. The term covers products spanning light MgO (bulk density ~0.2 g/mL, high porosity), heavy MgO (bulk density ~0.5 g/mL, as defined by Ph. Eur./USP monographs), dead-burned magnesia, and fused magnesia, each with divergent particle size distributions, surface areas, and reactivity profiles [1]. Heavy pharmacopoeia-grade MgO permits up to 25% residue on a 325 mesh sieve, whereas a true -325 mesh powder controls sieve residue to ≤0.1–1% and can achieve BET surface areas of 40–60 m²/g [2][3]. Substituting a coarser or less reactive grade directly alters sintering behaviour in ceramics, vulcanization kinetics in rubber, dispersion quality in polymer fillers, and neutralization rate in hydrometallurgy, making generic interchange impossible without re-engineering the process [4].

Magnesium Oxide 325 Mesh Powder: Quantified Differentiation Evidence for Scientific Procurement


Sieve Residue Precision: -325 Mesh MgO vs. Heavy Pharmacopoeia-Grade MgO

The -325 mesh designation on a high-purity MgO powder guarantees that sieve residue on a 325 mesh (44 µm) screen is controlled to ≤0.1% maximum for active grades, and typically ≤1% for general reagent grades . In contrast, heavy magnesium oxide conforming to Ph. Eur. and USP monographs permits a residue on a 325 mesh sieve of up to 25%, meaning a quarter of the material may consist of particles larger than 44 µm [1]. This represents a 25- to 250-fold difference in oversize particle tolerance, directly impacting dispersion uniformity, surface-area-dependent reactivity, and reproducible processing in applications where particle size critically governs performance.

pharmaceutical manufacturing fine chemical synthesis quality-controlled dispersion

BET Surface Area and Iodine Activity: Active -325 Mesh MgO vs. Conventional Heavy MgO

Active -325 mesh magnesium oxide achieves a BET specific surface area of 40–60 m²/g and an iodine adsorption value of 98–119 mg I₂/g when calcined and milled under controlled conditions [1][2]. By comparison, conventional heavy magnesium oxide produced by direct calcination of magnesite or brucite ore typically exhibits a BET surface area in the range of 5–10 m²/g and negligible or unmeasured iodine activity, reflecting its dense, low-porosity particle morphology . The ~5- to 12-fold higher surface area of the active -325 mesh grade corresponds to proportionally greater available reactive surface for acid neutralization, gas adsorption, and filler–matrix interaction in polymer and rubber systems.

catalysis adsorption rubber compounding reactive fillers

Thermal Conductivity Advantage of -325 Mesh MgO over Alumina (Al₂O₃) Fillers

Magnesium oxide powder possesses an intrinsic thermal conductivity of 42–60 W/(m·K) at room temperature, compared to 26–36 W/(m·K) for aluminum oxide (Al₂O₃), representing approximately a 60–100% advantage [1]. Fused magnesium oxide specifically formulated as a polymer filler (MAGOTEX grade) delivers a coefficient of thermal conductivity of 27 BTU/(hr·ft²·ft·°F) at 140°F, compared to a range of 0.5–5.0 for many inorganic fillers and approximately 10 for aluminum oxide under the same conditions . When formulated into RTV (room-temperature vulcanizing) silicone compounds, MgO-filled composites demonstrate significantly higher thermal conductivity than equivalent Al₂O₃-filled systems [2].

thermal interface materials polymer composites electronic packaging heat dissipation

Acid Neutralization Efficiency: MgO 325 Mesh vs. Hydrated Lime and Caustic Soda

In acid neutralization applications, magnesium oxide demonstrates a significant stoichiometric advantage over conventional alkali reagents. Neutralizing one ton of sulfuric acid (H₂SO₄) requires only 822 lbs of MgO (MAGOX® grade), compared to 1,510 lbs of hydrated lime Ca(OH)₂ and 1,630 lbs of caustic soda NaOH [1]. This corresponds to a mass efficiency advantage of 45.6% over hydrated lime and 49.6% over caustic soda. For hydrochloric acid (HCl) neutralization, the requirement is 1,100 lbs MgO vs. 2,027 lbs Ca(OH)₂ and 2,190 lbs NaOH [1]. The hydrometallurgical-grade -325 mesh MgO product (CHI-02/05/06 grades) additionally provides a controlled dissolution profile—avoiding the rapid pH spike characteristic of NaOH—and yields denser metal hydroxide precipitates that settle faster, improving solid–liquid separation efficiency [2].

hydrometallurgy wastewater treatment acid mine drainage pH control

Rubber Vulcanization Co-Cure Performance: MgO/ZnO Binary System vs. ZnO-Only Activator

In sulfur-based vulcanization of natural rubber, a binary MgO/ZnO cure activator system (3:2 ratio of MgO:ZnO, total 5 phr) significantly outperforms the conventional 5 phr ZnO-only system. The binary system increases the vulcanization rate from 0.3 N·m/min (ZnO-only) to 0.85 N·m/min—a >180% improvement—while delivering a 20% higher tensile strength (23.7 MPa vs. 19.5 MPa), 15% higher elongation at break (1,455% vs. 1,270%), and a 68% improvement in fracture toughness (126 MJ/m³ vs. 75 MJ/m³) [1]. Furthermore, fine-particle -325 mesh MgO provides scorch protection in chloroprene rubber processing by preventing premature crosslinking during mixing and storage, a function directly linked to its high surface area and controlled basicity [2]. Importantly, the binary system reduces ZnO usage by 40%, addressing the environmental toxicity concerns associated with zinc leaching from rubber products [1].

rubber compounding elastomer vulcanization scorch protection eco-friendly cure systems

Magnesium Oxide 325 Mesh Powder: Evidence-Based Research and Industrial Application Scenarios


High-Thermal-Conductivity Polymer Composites for Electronic Packaging

For thermally conductive encapsulants, gap fillers, and TIM (thermal interface material) pads, -325 mesh MgO powder delivers an intrinsic thermal conductivity of 42–60 W/m·K—approximately 1.6–2.3× that of alumina fillers at 26–36 W/m·K [1]. The sub-44 µm particle size ensures uniform dispersion in silicone and epoxy matrices at high filler loadings without excessive viscosity build-up, and the material's lower Mohs hardness (~6) compared to alumina (~12) reduces processing equipment wear . Fused MgO filler grades demonstrate a bulk thermal conductivity of 27 BTU/(hr·ft²·ft·°F) vs. ~10 for alumina under identical conditions . This scenario is directly supported by Evidence Item 3 in Section 3.

Hydrometallurgical Acid Neutralization and Metal Precipitation

In nickel/cobalt hydrometallurgy, acidic wastewater neutralization, and acid mine drainage treatment, -325 mesh MgO (hydrometallurgical grade with ≥99% passing 325 mesh, MgO ≥96%) requires only 822 lbs per ton of H₂SO₄ neutralized—a 45.6% mass reduction vs. hydrated lime and 49.6% vs. caustic soda [2]. Its controlled, moderate dissolution rate prevents the hazardous pH overshoot associated with NaOH, while the denser metal hydroxide precipitates formed enhance solid–liquid separation throughput [3]. This scenario is directly supported by Evidence Item 4 in Section 3.

Eco-Responsible Rubber Vulcanization with Reduced Zinc Loading

In natural rubber and chloroprene rubber compounding, -325 mesh MgO used as a co-cure activator with ZnO (3:2 MgO:ZnO ratio, 5 phr total) achieves a 183% faster cure rate, 21.5% higher tensile strength (23.7 MPa vs. 19.5 MPa), and 68% higher fracture toughness (126 vs. 75 MJ/m³) compared to ZnO-only systems [4]. The fine particle size contributes scorch protection during mixing, while enabling a 40% reduction in ZnO content to meet tightening aquatic toxicity regulations [4]. This scenario is directly supported by Evidence Item 5 in Section 3.

High-Purity Ceramic and Sputtering Target Raw Material

For advanced ceramic processing, thin-film deposition targets, and solid oxide fuel cell components, -325 mesh MgO is available in purities from 99.5% to 99.99% with impurity levels controlled to CaO ≤0.005%, Fe₂O₃ ≤0.01%, SiO₂ ≤0.005%, and Al₂O₃ ≤0.0001% [5]. The fine, uniform particle size of sub-44 µm ensures homogeneous green body packing and consistent sintering shrinkage, critical for achieving dense, defect-free ceramic components. The 325 mesh specification with ≥95–99.9% screening efficiency guarantees batch-to-batch process reproducibility [6]. This scenario is supported by Evidence Items 1 and 2 in Section 3.

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